S-Propyl hexahydro-1H-azepine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl hexahydro-1H-azepine-1-carbothioate is a chemical compound with the molecular formula C10H19NOS. It is known for its unique structure, which includes a hexahydro-1H-azepine ring and a carbothioate group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl hexahydro-1H-azepine-1-carbothioate typically involves the reaction of hexahydro-1H-azepine with propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
S-Propyl hexahydro-1H-azepine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Propyl hexahydro-1H-azepine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Propyl hexahydro-1H-azepine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
S-Ethyl hexahydro-1H-azepine-1-carbothioate (Molinate): Similar structure but with an ethyl group instead of a propyl group.
S-Methyl hexahydro-1H-azepine-1-carbothioate: Contains a methyl group instead of a propyl group.
Uniqueness
S-Propyl hexahydro-1H-azepine-1-carbothioate is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and useful in different applications .
Properties
CAS No. |
3134-66-5 |
---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
S-propyl azepane-1-carbothioate |
InChI |
InChI=1S/C10H19NOS/c1-2-9-13-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3 |
InChI Key |
CCHAJHCNTVMJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.